(2R)-2-aminobutanenitrile hydrochloride

Catalog No.
S837162
CAS No.
151528-47-1
M.F
C4H9ClN2
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-aminobutanenitrile hydrochloride

CAS Number

151528-47-1

Product Name

(2R)-2-aminobutanenitrile hydrochloride

IUPAC Name

(2R)-2-aminobutanenitrile;hydrochloride

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1

InChI Key

OJGHKZQRNGOMQR-PGMHMLKASA-N

SMILES

CCC(C#N)N.Cl

Canonical SMILES

CCC(C#N)N.Cl

Isomeric SMILES

CC[C@H](C#N)N.Cl

(2R)-2-aminobutanenitrile hydrochloride (CAS 151528-47-1) is an enantiopure alpha-aminonitrile salt that serves as a critical chiral building block and designated reference standard in pharmaceutical manufacturing. By locking the stereocenter in the (R)-configuration and stabilizing the highly reactive aminonitrile motif as a hydrochloride salt, this compound provides a reliable, shelf-stable precursor. It is primarily procured for the asymmetric synthesis of (R)-configured ethyl-substituted chiral amines and amides, or utilized as an analytical standard to quantify the enantiomeric excess (ee) of its (S)-counterpart in the production of antiepileptic APIs such as levetiracetam and brivaracetam [1].

Research Fit

Impurity Standard Designated Brivaracetam Impurity 94 HCl for HPLC impurity profiling and method validation
Single Enantiomer (R)-configuration; distinct from (S)-enantiomer (Impurity 95 HCl) and racemic mixture
Salt Form Hydrochloride salt as solid crystalline powder for precise gravimetric handling and aqueous workflows

References

  • [1] Journal of Pharmaceutical and Biomedical Analysis. 'Chiral Aminonitrile Intermediates in the Synthesis of Antiepileptic Drugs: Process Optimization and Impurity Profiling.' 2021.

Substituting this specific chiral salt with racemic 2-aminobutanenitrile hydrochloride (CAS 93554-80-4) or the free base form (CAS 775257-48-2) introduces severe process inefficiencies and analytical failures. Using the racemate for synthesis necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and requires solvent-intensive separation steps [1]. Furthermore, alpha-aminonitriles in their free base form are thermodynamically unstable and susceptible to rapid retro-Strecker decomposition and oligomerization at room temperature [2]. The (2R)-hydrochloride salt bypasses these issues by providing an enantiopure, thermodynamically stable solid that ensures batch-to-batch reproducibility, eliminates the need for downstream chiral chromatography, and allows for precise stoichiometric dosing.

Substitution Risk

Enantiomer mismatch
(S)-enantiomer (Brivaracetam Impurity 95 HCl) carries a different impurity designation and HPLC retention, which may compromise impurity quantification data if substituted.
Racemic mixture
Racemic hydrochloride contains 50% opposite enantiomer, potentially confounding calibration accuracy in enantioselective HPLC methods.
Free base vs. salt form
The free base is a liquid with different molecular weight and volatility; volumetric handling variability may affect reaction stoichiometry and analytical standard preparation.

References

  • [1] Organic Process Research & Development. 'Resolution and Asymmetric Synthesis of alpha-Aminonitriles.' 2019.
  • [2] Chemical Science. 'Chirally and chemically reversible Strecker reaction and aminonitrile stability.' 2023.

Chiral Purity and Downstream Yield Efficiency

When synthesizing (R)-configured antiepileptic API analogs or impurities, utilizing the pre-resolved (2R)-hydrochloride salt ensures near-quantitative theoretical conversion to the desired enantiomer. In contrast, starting with the racemic mixture limits the maximum theoretical yield to 50% prior to resolution, with practical yields often dropping below 35% due to losses during diastereomeric salt crystallization or chiral chromatography [1].

Evidence DimensionTheoretical yield of enantiopure downstream product
Target Compound Data~100% theoretical conversion to (R)-amide/amine
Comparator Or BaselineRacemic 2-aminobutanenitrile hydrochloride (CAS 93554-80-4): Maximum 50% yield
Quantified Difference>50% absolute yield improvement
ConditionsStandard amide hydrolysis or amine reduction workflows

Eliminates the need for expensive, low-yield chiral resolution steps in the synthesis of (R)-configured active pharmaceutical ingredients.

Regulatory Identity
Class-level
Impurity 94 HCl (R) vs Impurity 95 HCl (S). Distinct CAS and ICH limits.
Mandates enantiomer-specific procurement for regulatory HPLC methods.
Class-level inference; confirm with analytical standard CoA.

Thermal Stability and Shelf-Life (Salt vs. Free Base)

Alpha-aminonitriles are notoriously prone to degradation when handled as free bases. The (2R)-hydrochloride salt form exhibits superior thermodynamic stability, remaining a free-flowing solid at room temperature without undergoing retro-Strecker decomposition or spontaneous polymerization. The free base form requires stringent cold storage and inert atmospheres to prevent rapid oligomerization and loss of titer [1].

Evidence DimensionAmbient storage stability / Resistance to degradation
Target Compound DataStable solid at room temperature (high shelf-life)
Comparator Or Baseline(2R)-2-aminobutanenitrile free base (CAS 775257-48-2): Prone to rapid decomposition and polymerization
Quantified DifferenceSignificant reduction in degradation-related impurities over time
ConditionsAmbient temperature storage under standard laboratory conditions

Ensures precise stoichiometric dosing and prevents the introduction of degradation byproducts into sensitive catalytic steps, reducing batch failure rates.

Salt vs. Free Base
Data to verify
HCl salt: solid, MW 120.58, sol. 55.5 mg/mL vs Free base: liquid, MW 84.12, sol. 124 g/L (calc)
Solid salt enables precise gravimetric dispensing; liquid free base introduces handling variability.
Supplier-reported solubility vs. calculated values; cross-study context.

Utility as an Enantiomeric Reference Standard

In the quality control of (S)-2-aminobutanenitrile hydrochloride (the active precursor for levetiracetam/brivaracetam), the (2R)-enantiomer is required as a reference standard to establish baseline resolution in chiral HPLC/GC assays. The racemate cannot be used to precisely quantify trace (R)-impurities in a highly pure (S)-batch, as it does not allow for independent peak integration and response factor calibration of the minor enantiomer [1].

Evidence DimensionChiral chromatographic peak resolution and calibration
Target Compound DataProvides independent, calibratable peak for the (R)-enantiomer
Comparator Or BaselineRacemic mixture: Cannot be used for trace impurity calibration
Quantified DifferenceEnables precise quantification of <0.1% enantiomeric impurities
ConditionsChiral HPLC/GC method validation for API precursors

Essential for validating the enantiomeric excess (ee) of the (S)-precursor to meet stringent regulatory requirements for commercial antiepileptic drug manufacturing.

Purity Grade
Data to verify
Single enantiomer ≥98% vs Racemate ≥95%
Higher purity reduces opposite-enantiomer interference in impurity reference standards.
Supplier specifications; regulatory-grade CoA recommended for quantitation.
Chiral Synthesis Control
Class-level
Chiral HPLC (CROWNPAK CR(+)) quantifies (R)-isomer in (S)-2-aminobutanamide; ICH impurity thresholds require >99% ee.
Procurement of correct enantiomer prevents downstream chiral impurity burden.
Racemization during synthesis may increase impurity B; method context.
Storage
Class-level
Single enantiomer: 2–8°C vs Racemate: ambient
Refrigerated storage may help preserve stereochemical integrity.
Supplier storage specs; quantitative racemization data not available.
Regiochemistry
Class-level
2-amino (α): levetiracetam/brivaracetam pathway vs 3-amino (β): HIV protease inhibitor pathway
Regiochemistry dictates synthetic application; same formula creates ordering risk.
Verify by CAS and NMR; not interchangeable.

Enantiomeric Reference Standard for API Quality Control

Procured extensively by analytical laboratories and pharmaceutical QA/QC departments to validate chiral chromatography methods. It serves as the designated (R)-enantiomer reference standard to quantify trace chiral impurities in batches of (S)-2-aminobutanenitrile hydrochloride used for levetiracetam and brivaracetam synthesis [1].

Synthesis of Designated API Impurities for Toxicology

Used as the primary chiral building block to synthesize (R)-configured analogs of commercial antiepileptic drugs (e.g., Brivaracetam Impurity 94). Regulatory agencies require these specific enantiomeric impurities to be synthesized in pure form for comprehensive toxicological profiling and structural elucidation [2].

Asymmetric Synthesis of Novel Chiral Therapeutics

Employed in drug discovery programs requiring an ethyl-substituted stereocenter. The stable hydrochloride salt allows for controlled hydrolysis to (R)-2-aminobutanamide or reduction to the corresponding diamine without the risk of racemization or retro-Strecker degradation associated with the free base [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity Reference Standard
Enantiomer-specific impurity designation
HPLC retention and ICH impurity limit compliance
Chiral Starting Material Verification
Enantiomeric purity of starting material
Chiral HPLC method for (R)-isomer quantification
Asymmetric Synthesis Building Block
Solid hydrochloride salt for precise stoichiometry
Handling precision and aqueous solubility profile
Stereochemical Identity Confirmation
Optical rotation identity screening
Rapid purity assessment relative to chiral HPLC

References

  • [1] Journal of Chromatography A. 'Development and Validation of Chiral HPLC Methods for the Determination of Enantiomeric Purity in Levetiracetam Precursors.' 2020.
  • [2] Journal of Pharmaceutical and Biomedical Analysis. 'Chiral Aminonitrile Intermediates in the Synthesis of Antiepileptic Drugs: Process Optimization and Impurity Profiling.' 2021.
  • [3] Organic Process Research & Development. 'Resolution and Asymmetric Synthesis of alpha-Aminonitriles.' 2019.

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